molecular formula C10H17NO2S B11756840 [(3S)-3-hydroxy-1-azabicyclo[2.2.2]octan-3-yl]methyl ethanethioate

[(3S)-3-hydroxy-1-azabicyclo[2.2.2]octan-3-yl]methyl ethanethioate

Cat. No.: B11756840
M. Wt: 215.31 g/mol
InChI Key: NDAMJSWARUCZNR-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3S)-3-hydroxy-1-azabicyclo[2.2.2]octan-3-yl]methyl ethanethioate is a complex organic compound that belongs to the class of bicyclic amines. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and a hydroxyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

[(3S)-3-hydroxy-1-azabicyclo[2.2.2]octan-3-yl]methyl ethanethioate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The ethanethioate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

[(3S)-3-hydroxy-1-azabicyclo[2.2.2]octan-3-yl]methyl ethanethioate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [(3S)-3-hydroxy-1-azabicyclo[2.2.2]octan-3-yl]methyl ethanethioate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may have significant biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3S)-3-hydroxy-1-azabicyclo[222]octan-3-yl]methyl ethanethioate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H17NO2S

Molecular Weight

215.31 g/mol

IUPAC Name

O-[[(3S)-3-hydroxy-1-azabicyclo[2.2.2]octan-3-yl]methyl] ethanethioate

InChI

InChI=1S/C10H17NO2S/c1-8(14)13-7-10(12)6-11-4-2-9(10)3-5-11/h9,12H,2-7H2,1H3/t10-/m0/s1

InChI Key

NDAMJSWARUCZNR-JTQLQIEISA-N

Isomeric SMILES

CC(=S)OC[C@]1(CN2CCC1CC2)O

Canonical SMILES

CC(=S)OCC1(CN2CCC1CC2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.